REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=O)[NH:4][C:5]([NH:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[N:6][C:7]=1[CH3:8].O(Cl)[Cl:19].[P+5]>CN(C)C=O>[Cl:19][C:3]1[C:2]([CH3:1])=[C:7]([CH3:8])[N:6]=[C:5]([NH:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CC=1C(NC(=NC1C)NCC1=NC=CC=C1)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[P+5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight under nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Then excess phosphorus (V) oxychloride was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Toluene (30 mL) was added
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 5% aqueous sodium bicarbonate (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with hexane/ethyl acetate (2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1C)C)NCC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |